(5Z)-1-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes an indole moiety and a diazinane trione core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a diazinane trione precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
(5Z)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Diazinane Trione Derivatives: Compounds with similar diazinane trione cores, such as barbiturates.
Uniqueness
(5Z)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of the indole and diazinane trione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-benzyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15N3O3/c24-18-16(10-14-11-21-17-9-5-4-8-15(14)17)19(25)23(20(26)22-18)12-13-6-2-1-3-7-13/h1-11,25H,12H2,(H,22,24,26)/b14-10+ |
InChI Key |
BKPDZZMNBPUQTO-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.